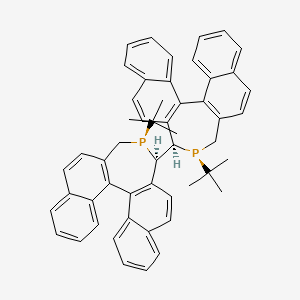

(R)-Binapine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H48P2 |

|---|---|

Molecular Weight |

734.9 g/mol |

IUPAC Name |

(12R,13R)-13-tert-butyl-12-[(12R,13R)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |

InChI |

InChI=1S/C52H48P2/c1-51(2,3)53-31-37-25-23-33-15-7-11-19-39(33)45(37)47-41-21-13-9-17-35(41)27-29-43(47)49(53)50-44-30-28-36-18-10-14-22-42(36)48(44)46-38(32-54(50)52(4,5)6)26-24-34-16-8-12-20-40(34)46/h7-30,49-50H,31-32H2,1-6H3/t49-,50-,53-,54-/m1/s1 |

InChI Key |

YXMFQIWDFKIXGQ-SJTARHCXSA-N |

Isomeric SMILES |

CC(C)(C)[P@@]1CC2=C(C3=CC=CC=C3C=C2)C4=C([C@@H]1[C@H]5C6=C(C7=CC=CC=C7C=C6)C8=C(C[P@]5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14 |

Canonical SMILES |

CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Enantiomerically Pure (R)-BINAP

(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl , commonly known as (R)-BINAP , is a chiral diphosphine ligand of paramount importance in the field of asymmetric catalysis. Its C₂-symmetric, atropisomeric structure allows for the formation of highly effective chiral metal complexes that can induce high enantioselectivity in a wide array of chemical transformations.[1][2] This technical guide provides an in-depth overview of the primary synthetic routes to obtain enantiomerically pure (R)-BINAP, tailored for researchers, scientists, and professionals in drug development. The methodologies presented herein are based on established and reliable procedures from peer-reviewed literature.

Two principal strategies for the synthesis of enantiomerically pure (R)-BINAP are detailed: the resolution of racemic BINAP dioxide (BINAPO) and the direct synthesis from enantiomerically pure (R)-1,1'-bi-2-naphthol ((R)-BINOL).

Method 1: Synthesis via Resolution of Racemic BINAP Dioxide

This classical approach involves the synthesis of racemic BINAP, its oxidation to the more easily handled racemic BINAPO, followed by the crucial step of diastereomeric resolution using a chiral resolving agent. The resolved (R)-BINAPO is then reduced to the final product, (R)-BINAP.

Experimental Protocol

Step 1: Synthesis of Racemic BINAP Dioxide (rac-BINAPO)

The synthesis of racemic BINAPO begins with the preparation of racemic 1,1'-bi-2-naphthol (BINOL), which is then converted to 2,2'-dibromo-1,1'-binaphthyl. Subsequent reaction with magnesium and diphenylphosphinyl chloride yields racemic BINAPO.

Step 2: Resolution of rac-BINAPO with (+)-Dibenzoyl-L-tartaric Acid ((+)-DBT)

The resolution of racemic BINAPO is achieved through the formation of a diastereomeric complex with (+)-dibenzoyl-L-tartaric acid.

-

A solution of racemic BINAPO in chloroform is heated to reflux.

-

A solution of (+)-dibenzoyl-L-tartaric acid monohydrate in warm ethyl acetate is added.

-

The mixture is stirred at reflux and then allowed to stand at room temperature overnight to facilitate the crystallization of the (R)-BINAPO-(+)-DBT complex.

-

The crystalline complex is collected by filtration, washed with cold ethyl acetate, and dried.[3]

Step 3: Liberation of (R)-BINAPO from the Diastereomeric Complex

The resolved (R)-BINAPO is liberated from its complex with (+)-DBT by treatment with a base.

-

The (R)-BINAPO-(+)-DBT complex is treated with an aqueous solution of sodium hydroxide.

-

The mixture is extracted with chloroform.

-

The combined organic layers are washed with aqueous sodium hydroxide and water, then dried over anhydrous sodium sulfate.

-

Evaporation of the solvent yields crude (R)-BINAPO, which can be further purified by recrystallization.[3]

Step 4: Reduction of (R)-BINAPO to (R)-BINAP

The final step is the reduction of the phosphine oxide to the desired phosphine.

-

(R)-BINAPO is dissolved in a suitable solvent such as xylene.

-

An excess of a reducing agent, typically trichlorosilane (HSiCl₃), is added in the presence of a tertiary amine like triethylamine (Et₃N).

-

The reaction mixture is heated to reflux until the reduction is complete.

-

After cooling, the reaction is quenched, and the product is extracted.

-

The crude (R)-BINAP is purified by recrystallization to yield the final product.

Quantitative Data

| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (ee %) |

| 2 | (R)-BINAPO-(+)-DBT complex | (R)-BINAPO | 92 | >98 (diastereomeric excess) |

| 3 | (R)-BINAPO | (R)-BINAPO-(+)-DBT complex | 99 | >98 |

| 4 | (R)-BINAP | (R)-BINAPO | ~70-80 | >99 |

Table 1: Summary of quantitative data for the synthesis of (R)-BINAP via resolution of racemic BINAPO.

Workflow Diagram

Caption: Synthetic workflow for (R)-BINAP via resolution.

Method 2: Synthesis from Enantiomerically Pure (R)-BINOL

A more contemporary and efficient route to (R)-BINAP starts from commercially available, enantiomerically pure (R)-BINOL. This method avoids the need for a classical resolution step. The key steps involve the conversion of (R)-BINOL to its ditriflate derivative, followed by a nickel-catalyzed phosphination reaction.[4][5]

Experimental Protocol

Step 1: Preparation of the Ditriflate of (R)-1,1'-bi-2-naphthol ((R)-BINOL-OTf)

-

To a solution of (R)-(+)-1,1'-bi-2-naphthol in dry methylene chloride under a nitrogen atmosphere, add dry pyridine.

-

Cool the mixture in an ice bath and add triflic anhydride dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Add hexane and filter the mixture through a pad of silica gel.

-

Concentrate the filtrate under vacuum to obtain the (R)-BINOL ditriflate as a white solid.[4]

Step 2: Nickel-Catalyzed Phosphination to (R)-BINAP

-

In an oven-dried flask under a nitrogen atmosphere, charge [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe).

-

Add anhydrous dimethylformamide (DMF) followed by diphenylphosphine.

-

Heat the resulting dark red solution.

-

In a separate flask, prepare a solution of the (R)-BINOL ditriflate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous, degassed DMF.

-

Transfer the solution of the ditriflate and DABCO to the nickel-phosphine mixture.

-

Heat the reaction mixture until the ditriflate is consumed, adding additional portions of diphenylphosphine as needed.

-

Cool the reaction mixture to induce crystallization of the product.

-

Filter the solid, wash with methanol, and dry under vacuum to yield (R)-BINAP.[4]

Quantitative Data

| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | (R)-BINOL Ditriflate | (R)-BINOL | 94 | >99 |

| 2 | (R)-BINAP | (R)-BINOL Ditriflate | 77 | >99 |

Table 2: Summary of quantitative data for the synthesis of (R)-BINAP from (R)-BINOL.

Workflow Diagram

References

A Comprehensive Technical Guide to the Fundamental Principles of (R)-BINAP-Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of (R)-BINAP-metal complexes, pivotal catalysts in asymmetric synthesis. The unique chiral architecture of the (R)-BINAP ligand, when coordinated with transition metals such as ruthenium, rhodium, and palladium, creates a highly effective chiral environment for a multitude of stereoselective transformations. This document provides a detailed overview of the structure, synthesis, and catalytic applications of these complexes, supplemented with quantitative data, explicit experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application in research and development.

Core Principles of (R)-BINAP and its Metal Complexes

(R)-(+)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl, commonly known as (R)-BINAP, is a chiral diphosphine ligand renowned for its role in asymmetric catalysis. Its C₂-symmetric framework possesses axial chirality arising from restricted rotation (atropisomerism) around the C1-C1' bond connecting the two naphthyl rings. This unique stereochemical feature is fundamental to its ability to induce high enantioselectivity in metal-catalyzed reactions.[1]

When (R)-BINAP coordinates to a metal center, the phenyl groups on the phosphorus atoms create a defined chiral pocket. This steric and electronic environment dictates the facial selectivity of substrate coordination, thereby controlling the stereochemical outcome of the reaction. The primary metals employed in conjunction with (R)-BINAP for catalysis are ruthenium (Ru), rhodium (Rh), and palladium (Pd).

Key Structural Features:

-

Axial Chirality: The restricted rotation about the binaphthyl C-C bond creates a stable chiral scaffold.

-

C₂ Symmetry: This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.

-

Tunable Bite Angle: The P-M-P angle, or bite angle, influences the geometry and reactivity of the catalytic complex.

Synthesis of (R)-BINAP-Metal Complexes

The preparation of (R)-BINAP-metal complexes is a critical step in their application. Below are detailed protocols for the synthesis of key ruthenium and rhodium precatalysts.

Experimental Protocol: Synthesis of [RuCl₂((R)-BINAP)]₂(NEt₃)

This protocol details the synthesis of a common ruthenium precatalyst used in asymmetric hydrogenation.

Materials:

-

[RuCl₂(cod)]ₙ (cod = 1,5-cyclooctadiene)

-

(R)-BINAP

-

Toluene, degassed

-

Ethanol, degassed

-

Triethylamine (NEt₃), distilled and degassed

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with [RuCl₂(cod)]ₙ (1.0 eq) and (R)-BINAP (1.05 eq).

-

Degassed toluene is added, and the mixture is heated to reflux for 4-6 hours. The color of the solution will typically change from yellow to reddish-brown.

-

The solution is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is washed with degassed ethanol to remove any unreacted starting materials.

-

The solid is then dissolved in a minimal amount of warm, degassed toluene, and triethylamine (2.5 eq) is added.

-

The solution is stirred for 30 minutes, and then the volume is reduced under vacuum.

-

Degassed ethanol is added to precipitate the product. The solid is collected by filtration, washed with ethanol and diethyl ether, and dried under vacuum to yield the [RuCl₂((R)-BINAP)]₂(NEt₃) complex as a brown powder.

Experimental Protocol: Synthesis of [Rh((R)-BINAP)(cod)]BF₄

This protocol outlines the synthesis of a widely used rhodium precatalyst.

Materials:

-

[Rh(cod)₂]BF₄

-

(R)-BINAP

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Methanol (MeOH), anhydrous and degassed

-

Diethyl ether, anhydrous and degassed

Procedure:

-

In a glovebox or under a strict inert atmosphere, [Rh(cod)₂]BF₄ (1.0 eq) is dissolved in anhydrous, degassed THF.

-

In a separate flask, (R)-BINAP (1.0 eq) is dissolved in anhydrous, degassed THF.

-

The (R)-BINAP solution is added dropwise to the stirred solution of [Rh(cod)₂]BF₄ at room temperature. The color of the solution will change, typically from yellow to orange or red.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure to yield an oily residue.

-

The residue is dissolved in a minimal amount of anhydrous, degassed methanol.

-

Anhydrous, degassed diethyl ether is slowly added to the methanol solution until a precipitate forms.

-

The mixture is cooled to allow for complete precipitation. The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum to afford [Rh((R)-BINAP)(cod)]BF₄ as a crystalline solid.[2]

Applications in Asymmetric Catalysis

(R)-BINAP-metal complexes are versatile catalysts for a range of asymmetric transformations, including hydrogenation, isomerization, and carbon-carbon bond-forming reactions.

Asymmetric Hydrogenation

(R)-BINAP-Ru complexes are particularly effective for the enantioselective hydrogenation of a wide variety of substrates, including ketones, olefins, and imines. The Noyori asymmetric hydrogenation is a prominent example of this technology's power.

Quantitative Data for (R)-BINAP-Ru Catalyzed Asymmetric Hydrogenation of Ketones

| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Ref. |

| Acetophenone | [RuCl₂((R)-Tol-BINAP)][(R,R)-DPEN] | 2,400,000 | 45 | 30 | 2-Propanol | 48 | 100 | 80 (S) | [3] |

| Methyl acetoacetate | Ru(OAc)₂((R)-BINAP) | 100,000 | 100 | 25 | Methanol | 12 | 100 | 99 (R) | |

| 1-Tetralone | [RuI((R)-BINAP)(p-cymene)]I | 2000 | 100 | 25 | Methanol | 24 | 100 | 95 (R) | |

| Benzil | RuBr₂((R)-BINAP) | 500 | 100 | 25 | Ethanol/Benzene | 24 | 100 | 98 (R,R) |

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate

Materials:

-

Ru(OAc)₂((R)-BINAP)

-

Methyl acetoacetate

-

Methanol, anhydrous and degassed

-

High-pressure autoclave

Procedure:

-

The Ru(OAc)₂((R)-BINAP) catalyst (0.001 mol%) is placed in a glass liner within a high-pressure autoclave under an inert atmosphere.

-

Anhydrous and degassed methanol is added to dissolve the catalyst.

-

Methyl acetoacetate (1.0 eq) is added to the solution.

-

The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to 100 atm with hydrogen.

-

The reaction mixture is stirred at 25°C for 12 hours.

-

After the reaction, the autoclave is carefully depressurized.

-

The solvent is removed under reduced pressure, and the residue is purified by distillation or chromatography to yield the chiral β-hydroxy ester.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Catalytic Cycle of Noyori Asymmetric Hydrogenation

Caption: Catalytic cycle of the Noyori asymmetric hydrogenation of a ketone.

Asymmetric Isomerization

(R)-BINAP-Rh complexes are highly effective for the asymmetric isomerization of allylic amines to chiral enamines, a key step in the industrial synthesis of (-)-menthol.

Quantitative Data for (R)-BINAP-Rh Catalyzed Asymmetric Isomerization of Allylic Amines

| Substrate | Catalyst | S/C Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |

| N,N-Diethylgeranylamine | [Rh((R)-BINAP)(cod)]ClO₄ | 2000 | THF | 80 | 23 | >99 | 98 (R) | |

| N,N-Diethylnerylamine | [Rh((R)-BINAP)(cod)]ClO₄ | 2000 | THF | 80 | 23 | >99 | 99 (S) | |

| 3-Phenyl-2-propen-1-amine | [Rh((R)-BINAP)(MeOH)₂]BF₄ | 100 | THF | 60 | 48 | 95 | 96 |

Catalytic Cycle of Asymmetric Isomerization of an Allylic Amine

Caption: Proposed catalytic cycle for the Rh-BINAP catalyzed isomerization of an allylic amine.

Asymmetric Carbon-Carbon Bond Formation

(R)-BINAP-Pd complexes are utilized in a variety of asymmetric C-C bond-forming reactions, including Suzuki-Miyaura coupling and Heck reactions.

Quantitative Data for (R)-BINAP-Pd Catalyzed Asymmetric Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |

| 1-Bromo-2-methoxynaphthalene | 1-Naphthylboronic acid | Pd(OAc)₂/(R)-BINAP | K₃PO₄ | Toluene | 100 | 16 | 85 | 95 | |

| 1-Iodo-2-naphthol | Phenylboronic acid | Pd₂(dba)₃/(R)-BINAP | CsF | Dioxane | 80 | 24 | 92 | 91 | |

| 2-Bromobenzaldehyde | 2-Tolylboronic acid | Pd(PPh₃)₄/(R)-BINAP | Na₂CO₃ | DME/H₂O | 90 | 12 | 78 | 88 |

Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling

Materials:

-

Pd(OAc)₂

-

(R)-BINAP

-

1-Bromo-2-methoxynaphthalene

-

1-Naphthylboronic acid

-

Potassium phosphate (K₃PO₄)

-

Toluene, anhydrous and degassed

Procedure:

-

In a Schlenk tube under an inert atmosphere, Pd(OAc)₂ (2 mol%) and (R)-BINAP (2.2 mol%) are dissolved in anhydrous, degassed toluene. The mixture is stirred at room temperature for 20 minutes.

-

1-Bromo-2-methoxynaphthalene (1.0 eq), 1-naphthylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq) are added to the catalyst solution.

-

The Schlenk tube is sealed, and the reaction mixture is heated to 100°C for 16 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the chiral biaryl product.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

References

Spectroscopic Characterization of (R)-BINAP: An In-depth Technical Guide

(R)-BINAP ((R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a chiral phosphine ligand of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries.[1] Its unique C₂-symmetric, atropisomeric binaphthyl backbone creates a well-defined chiral environment when coordinated to a metal center, thereby dictating the stereochemical outcome of a wide range of chemical transformations.[1] A thorough spectroscopic characterization of (R)-BINAP is fundamental for confirming its identity, purity, and structural integrity. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize (R)-BINAP, complete with tabulated data, detailed experimental protocols, and a visual workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (R)-BINAP in solution. ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the chemical environment of the hydrogen, carbon, and phosphorus atoms, respectively.

Quantitative NMR Data

The following tables summarize the characteristic chemical shifts (δ) for (R)-BINAP, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[2][3]

Table 1: ¹H NMR Spectroscopic Data for (R)-BINAP in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.89 | d | Ar-H |

| 7.83 | d | Ar-H |

| 7.46 | ddd | Ar-H |

| 7.34 | ddd | Ar-H |

| 7.18 - 7.04 | m | Ar-H |

| 6.91 | ddd | Ar-H |

| 6.83 | d | Ar-H |

Source: Organic Syntheses Procedure.[3]

Table 2: ¹³C NMR Spectroscopic Data for (R)-BINAP in CDCl₃

| Chemical Shift (δ, ppm) |

| 145.4, 145.1 |

| 138.0, 137.5, 137.4 |

| 135.6, 135.5 |

| 134.3, 134.2, 134.1 |

| 133.5, 133.4, 133.2, 133.0, 132.9, 132.8 |

| 130.5 |

| 128.4, 128.1, 128.0 |

| 127.7, 127.5 |

| 126.5 |

| 125.7 |

Source: Organic Syntheses Procedure.[3]

Table 3: ³¹P NMR Spectroscopic Data for (R)-BINAP in CDCl₃

| Chemical Shift (δ, ppm) |

| -14.9 |

Source: Organic Syntheses Procedure.[3] The phosphorus nucleus of (R)-BINAP typically appears as a sharp singlet in the ³¹P NMR spectrum.[3][4]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-BINAP in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

-

Acquire a ³¹P NMR spectrum, also typically with proton decoupling.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra using the residual solvent peak for ¹H and ¹³C NMR (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) or an external standard (e.g., 85% H₃PO₄) for ³¹P NMR.[5]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (R)-BINAP, the IR spectrum is characterized by vibrations of the aromatic C-H and C-C bonds, as well as the P-C bonds.

Quantitative IR Data

Table 4: Characteristic IR Absorption Bands for (R)-BINAP

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1580 | Medium | Aromatic C=C stretch |

| ~1480 | Strong | Aromatic C=C stretch |

| ~1433 | Strong | P-Ph stretch |

| ~1090 | Medium |

Source: Organic Syntheses Procedure[3], Supporting Information for Chiral metal nanoparticles encapsulated by chiral phosphine cavitand with tetrakis-BINAP moiety.[4]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of (R)-BINAP with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to its chiral nature, (R)-BINAP also exhibits a circular dichroism (CD) spectrum, which measures the differential absorption of left and right circularly polarized light. This technique is particularly sensitive to the molecule's three-dimensional structure.

Quantitative UV-Vis and CD Data

The UV-Vis spectrum of (R)-BINAP in acetonitrile shows an absorption maximum at 223 nm.[6] The CD spectrum provides more detailed structural information and is a key indicator of the enantiomeric purity and conformation in solution.[7][8]

Table 5: UV-Vis Absorption Data for (R)-BINAP in Acetonitrile

| λmax (nm) | Molar Absorptivity (ε) |

| 223 | 9800 |

Source: PhotochemCAD.[6]

Experimental Protocol for UV-Vis and CD Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of (R)-BINAP in a UV-transparent solvent, such as acetonitrile or chloroform. The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1-1.0 AU).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a CD spectropolarimeter.

-

Data Acquisition:

-

For UV-Vis, record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

-

For CD, place the sample cuvette in the spectropolarimeter and acquire the CD spectrum over a similar wavelength range.

-

-

Data Processing: The instrument software will process the raw data to provide the final absorption or CD spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Quantitative MS Data

The exact mass of (R)-BINAP can be determined using high-resolution mass spectrometry (HRMS).

Table 6: Mass Spectrometry Data for (R)-BINAP

| Ion | Calculated m/z |

| [M+H]⁺ | 623.2058 |

Source: Organic Syntheses Procedure.[3]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of (R)-BINAP in a suitable solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).[3]

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the desired mass range.

-

Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of (R)-BINAP.

Caption: Workflow for the spectroscopic characterization of (R)-BINAP.

This comprehensive spectroscopic approach ensures the unambiguous identification and quality assessment of (R)-BINAP, which is critical for its successful application in asymmetric catalysis and the development of new synthetic methodologies.

References

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. PhotochemCAD | rac-BINAP [photochemcad.com]

- 7. Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Experimental and theoretical investigations of circular dichroism of donor-acceptor 1,1'-binaphthyls: influence of substitution on the coupling amplitude and cotton effect of the charge-transfer band - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic and Steric Properties of (R)-BINAP

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, is a chiral diphosphine ligand of paramount importance in the field of asymmetric catalysis. Its unique C₂-symmetric atropisomeric structure, arising from restricted rotation about the binaphthyl backbone, creates a well-defined chiral environment around a metal center. This guide provides a comprehensive overview of the core electronic and steric properties of (R)-BINAP, crucial for understanding its reactivity and selectivity in catalytic transformations, with a particular focus on applications relevant to drug development.

Quantitative Electronic and Steric Parameters

The reactivity and selectivity of metal complexes containing phosphine ligands are largely governed by the electronic and steric nature of the phosphine. For (R)-BINAP, these properties have been characterized using a combination of experimental and computational methods.

| Parameter | Description | Value | Method of Determination |

| Tolman Electronic Parameter (TEP) | A measure of the ligand's electron-donating ability. A lower value indicates a more electron-donating ligand. | Not experimentally determined for the bidentate ligand directly. Estimated to be similar to triphenylphosphine (~2068.9 cm⁻¹) due to the four P-phenyl groups. | Infrared spectroscopy of LNi(CO)₃ complexes.[1] For bidentate ligands, computational methods are often employed.[2] |

| ³¹P NMR Chemical Shift (δ) | The chemical shift in ³¹P NMR spectroscopy is sensitive to the electronic environment of the phosphorus atom. | -14.9 ppm (in CDCl₃) | ³¹P NMR Spectroscopy |

| Natural Bite Angle (βn) | The preferred P-M-P angle determined by the ligand backbone. | 93°[3] | X-ray crystallography and computational modeling. |

| Ligand Cone Angle (θ) | A measure of the steric bulk of the ligand. | Not definitively established for the bidentate ligand as a whole. It is a concept primarily for monodentate phosphines.[4][5] However, computational methods can provide estimations. | X-ray crystallography[5][6] or computational modeling. |

| Dihedral Angle | The angle between the two naphthalene rings. | ~90°[3] | X-ray crystallography. |

Detailed Experimental Protocols

The determination of the electronic and steric parameters of (R)-BINAP requires specific experimental techniques. Below are detailed methodologies for key experiments.

Determination of Tolman's Electronic Parameter (TEP) via Infrared Spectroscopy

The Tolman Electronic Parameter is experimentally determined by measuring the A₁ C-O stretching frequency of a [LNi(CO)₃] complex.[1] For a bidentate ligand like BINAP, a modified procedure or computational methods are typically necessary as it cannot form a simple LNi(CO)₃ complex. However, the protocol for a monodentate phosphine provides the foundational principles.

Objective: To synthesize a nickel-carbonyl complex of a phosphine ligand and measure the C-O stretching frequency using IR spectroscopy to determine the TEP.

Materials:

-

Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.

-

(R)-BINAP or a monodentate phosphine analog

-

Anhydrous, degassed solvent (e.g., hexane or dichloromethane)

-

Schlenk line and glassware

-

FTIR spectrometer

Procedure:

-

Preparation of the Nickel Carbonyl Complex:

-

In a glovebox or under an inert atmosphere, dissolve a known amount of the phosphine ligand in the anhydrous, degassed solvent in a Schlenk flask.

-

Carefully add a stoichiometric equivalent of Ni(CO)₄ to the solution at room temperature. The reaction is typically rapid.

-

Stir the reaction mixture for a short period (e.g., 30 minutes) to ensure complete formation of the [LNi(CO)₃] complex.

-

-

IR Spectrum Acquisition:

-

Transfer the resulting solution to an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell with KBr or CaF₂ windows).

-

Record the infrared spectrum of the solution.

-

Identify the A₁ symmetric C-O stretching frequency, which is typically a strong, sharp band in the range of 2050-2100 cm⁻¹.[1]

-

-

Data Analysis:

-

The measured ν(CO) frequency is the Tolman Electronic Parameter for the ligand.

-

Compare the obtained value to known TEPs of other phosphine ligands to rank its electron-donating ability.

-

Characterization of Electronic Properties by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool to probe the electronic environment of the phosphorus atoms in (R)-BINAP. The chemical shift provides insight into the electron density at the phosphorus nucleus.

Objective: To obtain the ³¹P NMR spectrum of (R)-BINAP to determine its chemical shift.

Materials:

-

(R)-BINAP

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of (R)-BINAP (typically 5-10 mg) and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

NMR Spectrum Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.

-

Reference the spectrum externally to 85% H₃PO₄ (δ = 0 ppm).

-

-

Data Analysis:

-

The spectrum of (R)-BINAP should show a single peak due to the C₂ symmetry of the molecule.

-

The chemical shift of this peak is a characteristic electronic property of the ligand.

-

Determination of Steric Parameters via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction of a metal-(R)-BINAP complex is the most definitive method to determine its steric parameters, such as the bite angle and dihedral angle.

Objective: To grow single crystals of a metal-(R)-BINAP complex and determine its solid-state structure.

Materials:

-

A suitable metal precursor (e.g., [Rh(COD)₂]BF₄, RuCl₂(PPh₃)₃)

-

(R)-BINAP

-

Crystallization solvents (e.g., dichloromethane, hexane, ethanol)

-

Crystallization vials

-

Single-crystal X-ray diffractometer

Procedure:

-

Synthesis and Crystallization of the Metal Complex:

-

Synthesize the metal-(R)-BINAP complex by reacting the metal precursor with (R)-BINAP in an appropriate solvent under an inert atmosphere.

-

Grow single crystals of the complex. This is often the most challenging step and may require screening of various crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). A common method is to dissolve the complex in a good solvent (e.g., dichloromethane) and slowly diffuse a poor solvent (e.g., hexane) into the solution.

-

-

X-ray Data Collection:

-

Mount a suitable single crystal on the goniometer of the X-ray diffractometer.

-

Collect the diffraction data at a low temperature (typically 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data.

-

-

Data Analysis:

-

From the final refined structure, accurately measure the P-M-P bond angle (the bite angle).

-

Measure the dihedral angle between the two naphthalene rings of the BINAP ligand.

-

The ligand cone angle can be calculated from the crystal structure data using specialized software.

-

Computational Determination of Electronic and Steric Parameters

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic and steric properties of ligands like (R)-BINAP, especially when experimental data is difficult to obtain.

Objective: To calculate the Tolman electronic parameter and ligand cone angle of (R)-BINAP using DFT.

Software:

-

A quantum chemistry software package (e.g., Gaussian, ORCA)

-

Molecular visualization software (e.g., GaussView, Avogadro)

Procedure:

-

Model Building:

-

Build the 3D structure of the [ (R)-BINAP ]Ni(CO)₃ complex for TEP calculation.

-

Build the 3D structure of a metal-(R)-BINAP complex (e.g., with Ni or another suitable metal) for cone angle calculation.

-

-

Geometry Optimization:

-

Perform a geometry optimization of the model complex using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with effective core potentials for the metal).

-

-

Frequency Calculation (for TEP):

-

Perform a frequency calculation on the optimized [ (R)-BINAP ]Ni(CO)₃ structure.

-

Identify the A₁ symmetric C-O stretching frequency. This calculated frequency corresponds to the TEP.

-

-

Cone Angle Calculation:

-

Data Analysis:

-

Compare the calculated TEP and cone angle with experimental values for related ligands to validate the computational model.

-

Signaling Pathways and Experimental Workflows

(R)-BINAP is a crucial component in numerous catalytic cycles, particularly in asymmetric hydrogenation reactions that are vital for the synthesis of chiral drugs. The following diagrams, generated using the DOT language, illustrate key catalytic cycles and a general experimental workflow.

Caption: Structure of the (R)-BINAP ligand.

Caption: Rh-BINAP catalyzed hydrogenation of an enamide.

Caption: Ru-BINAP catalyzed hydrogenation of a ketone.[7][8][9][10][11]

Caption: Workflow for asymmetric catalysis screening.

Conclusion

The electronic and steric properties of (R)-BINAP are intricately linked to its remarkable success as a chiral ligand in asymmetric catalysis. Its moderately electron-donating nature, coupled with a well-defined and rigid chiral pocket defined by its bite angle and dihedral angle, allows for high enantioselectivity in a wide range of transformations. A thorough understanding of these properties, and the experimental and computational methods used to determine them, is essential for the rational design of new catalysts and the optimization of existing catalytic processes in the pursuit of efficient and selective synthesis of chiral molecules, a cornerstone of modern drug development.

References

- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BINAP - Wikipedia [en.wikipedia.org]

- 4. Density-functional tight-binding for phosphine-stabilized nanoscale gold clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 6. yanggroup.weebly.com [yanggroup.weebly.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ethz.ch [ethz.ch]

An In-depth Technical Guide to the Axial Chirality of 1,1'-Binaphthyl Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the axial chirality inherent in 1,1'-binaphthyl ligands, a cornerstone of modern asymmetric catalysis. We will delve into the structural origins of their chirality, methods for obtaining enantiopure forms, and the critical parameters that define their stereochemical stability and utility in enantioselective synthesis.

The Phenomenon of Atropisomerism in 1,1'-Binaphthyls

The chirality of 1,1'-binaphthyl ligands does not arise from a stereogenic carbon atom but from a chiral axis. This phenomenon, known as atropisomerism, results from hindered rotation around the C1-C1' single bond connecting the two naphthalene rings.[1] The steric hindrance imposed by substituents at the 2, 2', 8, and 8' positions prevents free rotation, leading to the existence of stable, non-superimposable mirror-image conformers (enantiomers).[1] These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the groups around the chiral axis.

Quantitative Data on 1,1'-Binaphthyl Ligands

The stability of atropisomers is quantified by the rotational energy barrier. Below are key physical and stereochemical properties of prominent 1,1'-binaphthyl ligands.

Table 1: Rotational Barriers of Selected 1,1'-Binaphthyl Derivatives

| Compound | Substituents (R) | Rotational Barrier (kcal/mol) |

| 1,1'-Binaphthyl | H | ~23.8[2] |

| 1,1'-Bi-2-naphthol (BINOL) | OH | 36.5 - 43.5[1] |

| 2,2'-Diamino-1,1'-binaphthyl (BINAM) | NH₂ | ~37.0[3] |

| 2,2'-Dinitro-1,1'-binaphthyl | NO₂ | ~37.1[3] |

| 2,2'-Difluoro-1,1'-binaphthyl | F | ~36.5[3] |

| 2,2'-Diphenyl-1,1'-binaphthyl | Ph | ~43.5[3] |

| 2,2'-Diiodo-1,1'-binaphthyl | I | >46[2] |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | PPh₂ | ~49.4[3] |

Table 2: Specific Rotation of Common 1,1'-Binaphthyl Ligands

| Compound | Enantiomer | Specific Rotation ([α]D) | Conditions |

| 1,1'-Bi-2-naphthol (BINOL) | (R)-(+) | +35.5°[4] | c = 1 in THF[4] |

| 1,1'-Bi-2-naphthol (BINOL) | (S)-(-) | -34.5°[2] | c = 1 in THF[2] |

Synthesis and Resolution of 1,1'-Binaphthyl Ligands

The generation of enantiomerically pure 1,1'-binaphthyl ligands is a critical step for their application in asymmetric catalysis. This typically involves the synthesis of the racemic mixture followed by resolution of the enantiomers.

Experimental Protocol: Synthesis of Racemic 1,1'-Bi-2-naphthol (BINOL) via Oxidative Coupling

This protocol describes the synthesis of racemic BINOL from 2-naphthol using iron(III) chloride as an oxidizing agent.[5]

Materials:

-

2-Naphthol

-

Iron(III) chloride (FeCl₃)

-

Deionized water

-

Toluene

-

Mortar and pestle

-

Beaker (100 mL)

-

Filtration apparatus

Procedure:

-

In a mortar, grind a mixture of 2-naphthol (0.5 g) and iron(III) chloride (0.121 g) with 2 drops of water for approximately 20 minutes.

-

Allow the mixture to stand for 2 hours, with occasional grinding.

-

Transfer the mixture to a 100 mL beaker using 40 mL of water.

-

Boil the mixture for 10-15 minutes.

-

Cool the mixture and filter the solid product.

-

Wash the solid with boiling water (10 mL).

-

Dry the solid and recrystallize from toluene to yield racemic BINOL.

Experimental Protocol: Resolution of Racemic BINOL using N-Benzylcinchonidinium Chloride

This protocol details the classical resolution of racemic BINOL to obtain the individual enantiomers.[6]

Materials:

-

Racemic 1,1'-Bi-2-naphthol (BINOL)

-

N-Benzylcinchonidinium chloride

-

Acetonitrile (MeCN)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Aqueous HCl (dilute)

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

A mixture of racemic BINOL and 0.55 equivalents of N-benzylcinchonidinium chloride is refluxed in acetonitrile (at a concentration of 80 g of BINOL per liter of solvent) for 4 hours. During this time, the (R)-BINOL•N-benzylcinchonidinium chloride complex crystallizes.

-

Cool the mixture to 0 °C, and filter the solid co-crystals. Wash with acetonitrile. This affords the (R)-BINOL•N-benzylcinchonidinium chloride complex with approximately 96% diastereomeric excess (de).

-

Upgrade the diastereomeric excess to >99% by slurrying the complex in methanol.

-

Recover the (R)-BINOL by a salt break in a mixture of ethyl acetate and aqueous HCl. Concentration of the ethyl acetate layer yields (R)-BINOL with >99% enantiomeric excess (ee) and a recovery of 85-88%.[6]

-

Concentrate the supernatant from the initial crystallization to dryness. Dissolve the residue in ethyl acetate and wash with dilute aqueous HCl to remove any remaining resolving agent.

-

Concentration of the ethyl acetate layer affords (S)-BINOL with 99% ee and a recovery of 89-93%.[6]

Conclusion

The axial chirality of 1,1'-binaphthyl ligands is a powerful tool in asymmetric synthesis. Understanding the structural basis of their atropisomerism, coupled with robust methods for their synthesis and resolution, enables the design and application of highly effective chiral catalysts. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the continued innovation and application of these remarkable chiral scaffolds.

References

Theoretical Insights into (R)-BINAP Catalyzed Asymmetric Reactions: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

(R)-(+)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl, commonly known as (R)-BINAP, stands as a cornerstone of asymmetric catalysis.[1] Its C₂-symmetric, atropisomeric structure has been instrumental in the development of highly enantioselective reactions, profoundly impacting organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] This technical guide delves into the theoretical underpinnings of (R)-BINAP catalyzed reactions, offering a comprehensive overview of the computational studies that have elucidated their mechanisms and stereoselectivity. The focus will be on three pivotal transformations: asymmetric hydrogenation, the Heck reaction, and the Suzuki-Miyaura cross-coupling reaction.

Asymmetric Hydrogenation: The Noyori Legacy

The Nobel Prize-winning work of Ryoji Noyori on asymmetric hydrogenation highlighted the remarkable efficacy of BINAP-metal complexes, particularly with ruthenium and rhodium.[2] Theoretical studies, primarily employing Density Functional Theory (DFT), have been crucial in understanding the intricate mechanisms that govern the high levels of enantioselectivity observed in these reactions.[3]

Ruthenium-Catalyzed Hydrogenation of Ketones

The (R)-BINAP-Ru(II) catalyzed hydrogenation of ketones, especially β-keto esters, is a benchmark for asymmetric catalysis. Theoretical models have revealed a metal-ligand bifunctional mechanism where the ruthenium center and a coordinated ligand work in concert to activate the substrate.

A key example is the hydrogenation of methyl acetoacetate. DFT calculations have elucidated the transition states, showing that the stereoselectivity arises from the specific chiral environment created by the (R)-BINAP ligand.[4] The chair-like transition state, where the substrate coordinates to the ruthenium center, is sterically demanding, and the (R)-BINAP ligand dictates the facial selectivity of hydride transfer.

Table 1: Quantitative Data for (R)-BINAP-Ru Catalyzed Asymmetric Hydrogenation

| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration | Reference |

| Methyl Acetoacetate | Ru/PMO-BINAP | 100 | 93.5 | (R) | [4] |

| Racemic methyl α-(benzamidomethyl)-acetoacetate | (R)-BINAP-Ru | High | 99.5 | (2S, 3R) | [1] |

Rhodium-Catalyzed Hydrogenation of Enamides

The (R)-BINAP-Rh(I) catalyzed hydrogenation of enamides has also been a subject of extensive theoretical investigation. Two primary mechanistic pathways have been proposed: the "unsaturated" mechanism and the "dihydride" mechanism. Computational studies, often using hybrid QM/MM methods, have been instrumental in discerning the operative pathway and the origins of enantioselectivity.[3] These studies have shown that the "anti-lock-and-key" model is often at play, where the major product arises from the less stable but more reactive catalyst-substrate complex.[3]

Experimental Protocol: Asymmetric Hydrogenation of Racemic Methyl α-(benzamidomethyl)acetoacetate [1]

A solution of racemic methyl α-(benzamidomethyl)-acetoacetate (0.2 M) and the (R)-BINAP-Ru catalyst (1.3 mM) in dichloromethane is placed in an autoclave. The reaction is stirred under a hydrogen atmosphere (100 atm) at 50°C for 40 hours. After the reaction, the solvent is removed under reduced pressure, and the product is purified by chromatography to yield the (2S, 3R)-hydroxy ester.

Computational Methodology: DFT Studies

Theoretical calculations for these systems are often performed using DFT with functionals such as B3LYP.[5] For larger systems, a hybrid ONIOM method, which combines quantum mechanics for the reactive core and molecular mechanics for the periphery, is employed to maintain computational feasibility while ensuring accuracy.[3]

Palladium-Catalyzed Heck Reaction

The asymmetric Heck reaction, a powerful tool for carbon-carbon bond formation, has also benefited from the use of (R)-BINAP. Theoretical studies have been crucial in understanding the regioselectivity and enantioselectivity of these reactions, particularly in the context of cyclic olefins like 2,3-dihydrofuran.[6][7]

The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion, and β-hydride elimination.[8] DFT calculations have shown that the chiral environment created by the (R)-BINAP ligand around the palladium center dictates the facial selectivity of the olefin insertion, which is the enantio-determining step.

Table 2: Quantitative Data for (R)-BINAP-Pd Catalyzed Asymmetric Heck Reaction

| Aryl Halide/Triflate | Olefin | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration | Reference |

| Phenyl triflate | 2,3-Dihydrofuran | DIPEA | Toluene | Moderate | 82 | (R) | [8] |

Experimental Protocol: General Procedure for Mizoroki-Heck Reaction [9]

A high-pressure tube is charged with the aryl halide (1 mmol), styrene (1.5 mmol), a palladium acetate catalyst (as a precursor), the (R)-BINAP ligand, a base (2 mmol), and a solvent system of DMF/water (3:3 mL). The mixture is stirred at 120°C, and the reaction progress is monitored by GLC. After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent, dried, and purified by flash chromatography.

Catalytic Cycle of the Heck Reaction

Caption: A simplified catalytic cycle for the Palladium-catalyzed Heck reaction.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[10] The use of chiral ligands like (R)-BINAP allows for the asymmetric synthesis of axially chiral biaryl compounds.[11]

Theoretical studies have been employed to understand the mechanism of chirality transfer from the catalyst to the product. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[10] DFT calculations have been used to model the transition states of these steps and to rationalize the observed enantioselectivities.

Table 3: Quantitative Data for (R)-BINAP-Pd Catalyzed Asymmetric Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration | Reference |

| 1-Bromo-2-methoxynaphthalene | 1-Naphthylboronic acid | Ba(OH)₂ | DME/H₂O | Up to 96 | < 74 | Not specified | [11] |

Experimental Protocol: General Procedure for Asymmetric Suzuki C-C Coupling [11]

A Schlenk tube containing the boronic acid (1.5 mmol), a base (3.0 mmol), and a (R)-BINAP-stabilized palladium nanoparticle catalyst is purged with argon. A solution of the aryl halide (1.0 mmol) in the chosen solvent (4.0 mL) is then injected, and the mixture is stirred at the desired temperature for a specified period. After the reaction, water is added, and the product is extracted, dried, and purified by flash column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Theoretical studies, predominantly DFT and QM/MM methods, have provided invaluable insights into the mechanisms of (R)-BINAP catalyzed reactions. These computational approaches have not only rationalized the high enantioselectivities observed experimentally but also guided the design of new and more efficient catalysts. The synergy between theoretical and experimental work continues to be a driving force in the field of asymmetric catalysis, enabling the synthesis of complex chiral molecules with increasing precision and efficiency.

References

- 1. Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Palladium catalyzed heck arylation of 2,3-dihydrofuran-effect of the palladium precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Carbene Based Palladium-catalyzed Mizoroki-Heck Reaction : Oriental Journal of Chemistry [orientjchem.org]

- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-BINAP in Asymmetric Hydrogenation of Ketones

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asymmetric hydrogenation of ketones is a cornerstone of modern organic synthesis, providing a highly efficient and atom-economical route to chiral secondary alcohols. These products are valuable intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. Among the most successful catalysts for this transformation are ruthenium complexes bearing the chiral diphosphine ligand (R)-BINAP ((R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). In combination with a chiral diamine ligand, these (R)-BINAP-Ru(II) complexes exhibit remarkable catalytic activity and enantioselectivity for the hydrogenation of a broad range of prochiral ketones.

This document provides detailed application notes and experimental protocols for the use of (R)-BINAP in the asymmetric hydrogenation of ketones, drawing from seminal work in the field.

Catalytic System Overview

The most effective catalytic systems for the asymmetric hydrogenation of simple ketones using (R)-BINAP typically consist of a ruthenium(II) precursor, the (R)-BINAP ligand, a chiral 1,2-diamine, and a base. A widely recognized catalyst precursor is formed from RuCl2[(R)-BINAP] and a chiral diamine such as (R,R)-DPEN (1,2-diphenylethylenediamine). The addition of a base, such as potassium tert-butoxide (KOt-Bu), is often crucial for achieving high catalytic activity.

The general transformation is depicted below:

Mechanism of Action

The prevailing mechanism for the asymmetric hydrogenation of ketones with BINAP/diamine-ruthenium(II) complexes is a metal-ligand bifunctional mechanism. In this pathway, the substrate interacts with the catalyst in the outer coordination sphere. The reaction proceeds through a six-membered pericyclic transition state where a hydride from the ruthenium center and a proton from the NH2 group of the diamine ligand are transferred concertedly to the carbonyl carbon and oxygen, respectively.[1][2][3] This non-classical mechanism avoids direct coordination of the ketone to the metal center.[1][2][3] Recent computational studies, however, have proposed a revised mechanism involving an outer-sphere hydride transfer as the rate- and enantio-determining step.[4][5][6]

Experimental Data

The following tables summarize the performance of (R)-BINAP-based ruthenium catalysts in the asymmetric hydrogenation of various ketones.

Table 1: Asymmetric Hydrogenation of Acetophenone

| Catalyst System | Substrate/Catalyst Ratio (S/C) | H2 Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| trans-RuH(η1-BH4)[(S)-xylbinap][(S,S)-dpen] | 100,000 | 8 | 45 | 7 | 100 | 99 (R) | [1] |

| RuCl2--INVALID-LINK--n / (S,S)-DPEN / KOH | - | - | - | - | Quantitative | 82 (R) | [7] |

| trans-RuH(η1-BH4)[(S)-tolbinap][(S,S)-dpen] | - | 1 | RT | - | - | 82 (R) | [2][3] |

| (R)-BINAP-RuCl2-(R)-DABN | 100 | 6.8 (100 psi) | RT | - | <60 | - | [8] |

| (R)-BINAP-RuCl2-(R)-MAB | 100 | 6.8 (100 psi) | RT | - | >80 | - | [8] |

Table 2: Asymmetric Hydrogenation of Various Ketones

| Substrate | Catalyst System | S/C Ratio | H2 Pressure (atm) | Solvent | Base | Yield (%) | ee (%) | Reference |

| α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- | 1,000 | 10 | CH3OH | - | - | 96 (R) | [7] |

| 4-Chromanone | MsDPEN-Cp*Ir | 5,000 | 15 | - | - | - | 99 | [7] |

| 2-Acetylthiophene | Ru(II)/(S,S)-1/(R,R)-DPEN | - | - | - | - | - | >90 | [9] |

| 2-Acetylfuran | Ru(II)/(S,S)-1/(R,R)-DPEN | - | - | - | - | >90 | [9] | |

| 2-Acetylpyridine | Ru(II)/(S,S)-1/(R,R)-DPEN | - | - | - | - | - | 84 | [9] |

| 4-Acetylpyridine | Ru(II)/(S,S)-1/(R,R)-DPEN | - | - | - | - | - | 81 | [9] |

Experimental Protocols

Protocol 1: In Situ Preparation of the Catalyst and Asymmetric Hydrogenation of Acetophenone

This protocol is adapted from the work of Noyori and coworkers, which demonstrates a highly efficient system for the hydrogenation of acetophenone.[7]

Materials:

-

RuCl2--INVALID-LINK--n

-

(S,S)-1,2-diphenylethylenediamine ((S,S)-DPEN)

-

Potassium hydroxide (KOH) or potassium tert-butoxide (KOt-Bu)

-

Acetophenone

-

2-Propanol (anhydrous)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

-

Standard Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation (In Situ): In a glovebox or under an inert atmosphere, add RuCl2--INVALID-LINK--n and (S,S)-DPEN to a Schlenk flask. Add anhydrous 2-propanol to dissolve the components.

-

Reaction Setup: In a separate flask, dissolve the desired amount of acetophenone and the base (KOH or KOt-Bu) in 2-propanol.

-

Hydrogenation: Transfer the substrate solution to the autoclave. Cannulate the catalyst solution into the autoclave under a positive pressure of inert gas.

-

Seal the autoclave and purge with hydrogen gas several times.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 8 atm) and begin stirring at the specified temperature (e.g., 45 °C).[1]

-

Monitor the reaction progress by analyzing aliquots via GC or TLC.

-

Upon completion, carefully vent the hydrogen and purge the reactor with inert gas.

-

Work-up: Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Hydrogenation Using a Pre-formed Ruthenium Hydride Complex

This protocol utilizes a stable, pre-formed ruthenium hydride complex, which can simplify the experimental setup and improve reproducibility.[7]

Materials:

-

RuH(η1-BH4)[(S)-xylbinap][(S,S)-dpen]

-

Acetophenone

-

2-Propanol (anhydrous)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

-

Standard Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge the autoclave with RuH(η1-BH4)[(S)-xylbinap][(S,S)-dpen], acetophenone, and anhydrous 2-propanol.

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 8 atm) and heat to the reaction temperature (e.g., 45 °C) with stirring.[1]

-

Maintain the reaction under these conditions for the specified time (e.g., 7 hours for S/C of 100,000).[1]

-

Work-up and Analysis: Follow the work-up, purification, and analysis steps as described in Protocol 1.

Visualizations

Experimental Workflow

Caption: General workflow for asymmetric hydrogenation of ketones.

Catalytic Cycle

Caption: Proposed catalytic cycle for ketone hydrogenation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Rhodium-Catalyzed Reactions Using (R)-BINAP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of rhodium complexes with the chiral ligand (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, in asymmetric catalysis. The unique C₂-symmetric, atropisomeric structure of BINAP allows for the synthesis of enantiomerically enriched products, a critical aspect in the development of pharmaceuticals and other fine chemicals.[1] This document focuses on three key transformations: asymmetric hydrogenation, asymmetric isomerization, and asymmetric hydroformylation.

Asymmetric Hydrogenation of Prochiral Enamides

Rhodium-(R)-BINAP catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amino acids and their derivatives, which are vital building blocks in pharmaceutical development.[1][2] A prominent example is the synthesis of precursors to L-DOPA, a drug used in the treatment of Parkinson's disease.[1][3] The catalyst, typically generated in situ from a rhodium precursor and (R)-BINAP, facilitates the enantioselective addition of hydrogen across the double bond of a prochiral enamide.

Quantitative Data Summary

| Substrate | Product | Catalyst System | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | [Rh((R)-BINAP)(COD)]BF₄ | Methanol | 4 | 25 | >95 | >99 |

| (Z)-α-acetamidocinnamic acid | (R)-N-Acetylphenylalanine | [Rh((R)-BINAP)(MeOH)₂]ClO₄ | Ethanol | 4 | RT | 97 | 100 |

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol details the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate to produce (R)-N-acetylphenylalanine methyl ester, a precursor to the amino acid L-phenylalanine.

Materials:

-

[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

-

(R)-(+)-BINAP

-

Methyl (Z)-α-acetamidocinnamate

-

Anhydrous, degassed Methanol

-

Hydrogen gas (high purity)

-

Schlenk flask or similar reaction vessel

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Catalyst Preparation (in-situ):

-

In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and (R)-BINAP (0.011 mmol, 1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.

-

Add 10 mL of anhydrous, degassed methanol to the flask.

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst complex. The solution should turn a reddish-orange color.

-

-

Reaction Setup:

-

In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in 10 mL of anhydrous, degassed methanol.

-

Transfer the substrate solution to the catalyst solution via cannula under an inert atmosphere.

-

-

Hydrogenation:

-

Securely attach the reaction flask to the hydrogenation apparatus.

-

Purge the system with hydrogen gas three times to remove any residual air.

-

Pressurize the reactor to 4 atm with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature (25 °C).

-

Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to yield the pure (R)-N-acetylphenylalanine methyl ester.

-

-

Analysis:

-

Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

-

Catalytic Cycle for Asymmetric Hydrogenation

Caption: Catalytic cycle of Rh-(R)-BINAP catalyzed asymmetric hydrogenation.

Asymmetric Isomerization of Allylic Amines

The rhodium-(R)-BINAP catalyzed asymmetric isomerization of prochiral allylic amines is a highly efficient method for the synthesis of chiral enamines, which can be subsequently hydrolyzed to form valuable chiral aldehydes.[3] A notable industrial application of this reaction is the synthesis of (R)-(+)-citronellal, a key intermediate in the production of (-)-menthol.[3]

Quantitative Data Summary

| Substrate | Product | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |

| N,N-Diethylgeranylamine | (R)-N,N-Diethyl-(E)-citronellalenamine | [Rh((R)-BINAP)(COD)]ClO₄ | THF | 80 | 94 | 96-99 |

| N,N-Diethylnerylamine | (R)-N,N-Diethyl-(E)-citronellalenamine | [Rh((R)-BINAP)(COD)]ClO₄ | THF | 40 | 95 | 96 |

Experimental Protocol: Asymmetric Isomerization of N,N-Diethylgeranylamine

This protocol describes the synthesis of (R)-(+)-citronellal via the asymmetric isomerization of N,N-diethylgeranylamine to its enamine, followed by hydrolysis.[4]

Materials:

-

[Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)

-

AgClO₄ (Silver perchlorate)

-

(R)-(+)-BINAP

-

N,N-Diethylgeranylamine

-

Anhydrous, degassed Tetrahydrofuran (THF)

-

Anhydrous, degassed Acetone

-

Anhydrous Ether

-

Silica gel (for hydrolysis)

-

Standard Schlenk line and glassware

-

Magnetic stirrer

Procedure:

Part A: Catalyst Preparation - [Rh((R)-BINAP)(COD)]ClO₄

-

In a light-protected Schlenk flask under an inert atmosphere, suspend [Rh(COD)Cl]₂ (1.08 mmol) in 40 mL of dry acetone.

-

Add AgClO₄ (2.17 mmol) to the stirred suspension and stir for 1 hour at room temperature.

-

Filter off the precipitated AgCl through a cannula filter.

-

To the filtrate, add (R)-(+)-BINAP (2.16 mmol) and stir the solution for 18 hours at room temperature.

-

Concentrate the solution to ~3 mL and add 30 mL of ether to precipitate the catalyst.

-

Collect the dark-red crystalline catalyst by filtration, wash with ether, and dry under vacuum.

Part B: Asymmetric Isomerization

-

In a Schlenk flask under an inert atmosphere, dissolve [Rh((R)-BINAP)(COD)]ClO₄ (0.01 mmol, 0.1 mol%) in 20 mL of anhydrous, degassed THF.

-

Add N,N-diethylgeranylamine (10 mmol) to the catalyst solution.

-

Heat the reaction mixture to reflux (or as specified in the data table) and stir.

-

Monitor the reaction by GC or NMR until the starting material is consumed (typically 20-24 hours).

-

Cool the reaction to room temperature and remove the THF under reduced pressure.

-

The crude (R)-N,N-diethyl-(E)-citronellalenamine can be purified by vacuum distillation.

Part C: Hydrolysis to (R)-(+)-Citronellal

-

Prepare a slurry of silica gel (e.g., 20 g) in a mixture of ether and water (e.g., 100 mL ether, 10 mL water).

-

Add the crude enamine to the silica gel slurry and stir vigorously at room temperature.

-

Monitor the hydrolysis by TLC or GC.

-

Once complete, filter the mixture and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting (R)-(+)-citronellal by vacuum distillation.

Experimental Workflow for Asymmetric Isomerization

Caption: Workflow for the synthesis of (R)-(+)-citronellal.

Asymmetric Hydroformylation of Olefins

Asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a highly atom-economical method for producing chiral aldehydes. The use of a rhodium-(R)-BINAP catalyst allows for the enantioselective synthesis of branched aldehydes from prochiral olefins.

Quantitative Data Summary

| Substrate | Product | Catalyst System | Solvent | Pressure (CO/H₂) | Temp (°C) | Yield (%) | ee (%) |

| Vinyl acetate | 2-Acetoxypropanal | [Rh(acac)(CO)₂] / (R)-BINAP | Toluene | 10 bar (1:1) | 25 | 75 | 60 |

| Styrene | 2-Phenylpropanal | Rh nanoparticles / (R)-BINAP | Toluene | 20 bar (1:1) | 50 | >95 | up to 40 |

Experimental Protocol: Asymmetric Hydroformylation of Vinyl Acetate

This protocol outlines the asymmetric hydroformylation of vinyl acetate to produce 2-acetoxypropanal.[5]

Materials:

-

Rh(acac)(CO)₂ (Acetylacetonatodicarbonylrhodium(I))

-

(R)-(+)-BINAP

-

Vinyl acetate

-

Anhydrous, degassed Toluene

-

Syngas (1:1 mixture of CO and H₂)

-

High-pressure autoclave equipped with a magnetic stirrer and gas inlet

-

Standard laboratory glassware

Procedure:

-

Catalyst Solution Preparation:

-

In a glovebox or under an inert atmosphere, add Rh(acac)(CO)₂ (0.025 mmol, 0.4 mol%) and (R)-BINAP (0.05 mmol, 0.8 mol%) to a reaction vessel suitable for the autoclave.

-

Add 5 mL of anhydrous, degassed toluene.

-

Stir the mixture for 15-20 minutes to form the catalyst solution.

-

-

Reaction Setup:

-

Add vinyl acetate (6.25 mmol) to the catalyst solution.

-

Seal the reaction vessel inside the autoclave.

-

-

Hydroformylation:

-

Purge the autoclave with syngas three times.

-

Pressurize the autoclave to 10 bar with the 1:1 CO/H₂ mixture.

-

Stir the reaction mixture at 25 °C.

-

Monitor the reaction progress by taking samples (if the reactor allows) and analyzing by GC.

-

-

Work-up and Analysis:

-

After the reaction is complete (typically 24-48 hours), cool the autoclave and carefully vent the pressure.

-

The reaction mixture can be analyzed directly by chiral GC to determine the yield and enantiomeric excess of 2-acetoxypropanal.

-

For isolation, the solvent and unreacted starting material can be removed by distillation. The product can be further purified by vacuum distillation or chromatography.

-

Catalytic Cycle for Asymmetric Hydroformylation

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (R)-BINAP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for palladium-catalyzed asymmetric cross-coupling reactions utilizing the chiral ligand (R)-BINAP. The methodologies outlined are essential for the enantioselective synthesis of complex organic molecules, a critical aspect of modern drug discovery and development.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The use of chiral ligands, such as (R)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl ((R)-BINAP), in conjunction with a palladium catalyst allows for the control of stereochemistry, leading to the selective formation of one enantiomer over the other.[1] This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dictated by its specific stereoisomer.

(R)-BINAP is a C₂-symmetric chiral diphosphine ligand that coordinates to the palladium center, creating a chiral environment that directs the stereochemical outcome of the reaction. This application note will focus on three key palladium-catalyzed cross-coupling reactions where (R)-BINAP is instrumental in achieving high enantioselectivity: the Suzuki-Miyaura Coupling, the Heck Reaction, and the Buchwald-Hartwig Amination.

General Experimental Workflow

The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

References

Protocol for the In Situ Generation of (R)-BINAP-Ru Catalyst for Asymmetric Hydrogenation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the stereoselective production of chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries.[1][2][3] The (R)-BINAP-Ru catalyst, pioneered by Nobel laureate Ryōji Noyori, stands as a highly efficient and versatile catalyst for the enantioselective hydrogenation of a wide array of substrates, including ketones, olefins, and imines.[1][4] This application note provides a detailed protocol for the in situ generation of the active (R)-BINAP-Ru catalyst, a method often preferred for its reliability, enhanced enantioselectivity, and the use of lower catalyst loadings compared to using pre-formed catalysts.[5]

The in situ approach involves the reaction of a suitable ruthenium precursor with the chiral (R)-BINAP ligand directly in the reaction vessel prior to the introduction of the substrate. This methodology offers operational simplicity and avoids the need to isolate and purify the often air-sensitive catalyst complex.[6]

Data Presentation

The following table summarizes the performance of in situ generated (R)-BINAP-Ru catalysts in the asymmetric hydrogenation of various functionalized ketones and olefins, highlighting the high yields and enantioselectivities achieved.

| Ruthenium Precursor | Ligand | Substrate | Solvent | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) | Reference |

| [RuCl₂(benzene)]₂ | (R)-BINAP | Methyl acetoacetate | Methanol | 0.05 | 100 | 25 | >99 | 99 (R) | Noyori, R. et al. J. Am. Chem. Soc.1987 , 109, 5856-5858. |

| [RuCl₂(COD)]n | (R)-BINAP | Dimethyl itaconate | Methanol | 0.5-1.0 | 50 | 20 | 100 | 95 (R) | Noyori, R. et al. J. Am. Chem. Soc.1989 , 111, 9134-9135. |

| Ru(OAc)₂(BINAP) | (R)-BINAP | Geraniol | Methanol | 0.05 | 100 | 20 | 97 | 96 (S) | Takaya, H. et al. Org. Synth.1992 , 71, 1. |

| [RuCl₂(p-cymene)]₂ | (R)-BINAP | Acetophenone | 2-Propanol | 0.001 | 8 | 28 | 100 | 99 (R) | Noyori, R. et al. J. Am. Chem. Soc.1995 , 117, 7562-7563. |

Experimental Protocols

This section details a reliable and widely used protocol for the in situ generation of the (R)-BINAP-Ru catalyst from [RuCl₂(benzene)]₂ and its application in the asymmetric hydrogenation of a β-keto ester.[5]

Materials:

-

[Dichloro(benzene)ruthenium(II)]₂ dimer ([RuCl₂(benzene)]₂)

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)[7]

-

Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Ethanol)

-

Substrate (e.g., methyl acetoacetate)

-

High-pressure hydrogenation vessel (autoclave)

-

Standard Schlenk line and inert gas (Argon or Nitrogen) techniques

Procedure:

Step 1: Catalyst Precursor Preparation

-

In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(benzene)]₂ (1 mol equivalent) and (R)-BINAP (2.2 mol equivalents).

-

Add anhydrous, degassed DMF to dissolve the solids.

-

Heat the mixture to 100 °C and stir for 10-30 minutes. The color of the solution will typically change, indicating the formation of the catalyst complex.

-

Cool the solution to room temperature. This solution containing the in situ generated (R)-BINAP-Ru catalyst can be used directly in the subsequent hydrogenation step.

Step 2: Asymmetric Hydrogenation

-

In a separate vessel, prepare a solution of the substrate in the chosen hydrogenation solvent (e.g., methanol or ethanol). Ensure the solvent is degassed.

-

Transfer the substrate solution to the autoclave.

-

Under a stream of inert gas, transfer the freshly prepared (R)-BINAP-Ru catalyst solution to the autoclave.

-

Seal the autoclave and purge several times with hydrogen gas.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 50-100 atm).

-

Stir the reaction mixture at the specified temperature (e.g., 25-80 °C) until the reaction is complete (monitor by TLC, GC, or HPLC).

-

Once the reaction is complete, carefully vent the hydrogen and purge the autoclave with an inert gas.

-

The reaction mixture can then be worked up to isolate the chiral product.